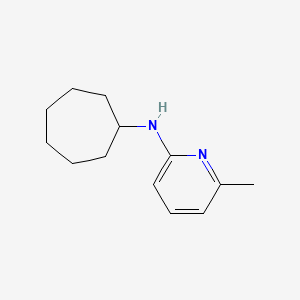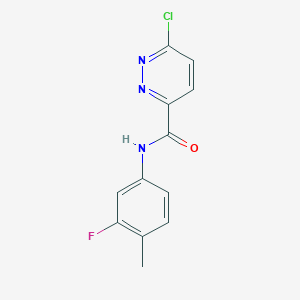![molecular formula C9H12N2O3 B7575347 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid, also known as MPMAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of various diseases.
作用機序
The exact mechanism of action of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which could have beneficial effects on cognitive function. 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects, as well as effects on neurotransmitter levels and immune function. 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase and catalase, which could help to protect cells from oxidative damage. Additionally, 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which could help to reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid in lab experiments is its versatility. 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid can be easily synthesized and modified to create derivatives with different chemical and biological properties. Additionally, 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to be relatively stable and non-toxic, making it a safe and reliable compound to work with. However, one of the limitations of using 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are many potential future directions for research on 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid. One area of interest is the development of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid derivatives with improved biological activity and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid and its effects on various signaling pathways. Finally, there is a need for more in vivo studies to evaluate the potential therapeutic applications of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid in various disease models.
合成法
2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid can be synthesized through a multistep process involving the reaction of 2-methoxypyridine with formaldehyde and subsequent reduction with sodium borohydride. This process results in the formation of 2-(2-methoxypyridin-3-yl)ethanol, which can be further converted into 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid through the reaction with chloroacetic acid.
特性
IUPAC Name |
2-[(2-methoxypyridin-3-yl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-9-7(3-2-4-11-9)5-10-6-8(12)13/h2-4,10H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHIQYYWVLJMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)



![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)

